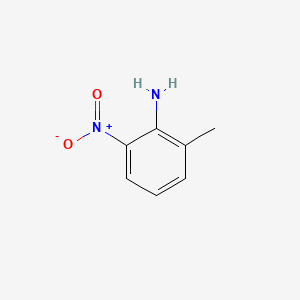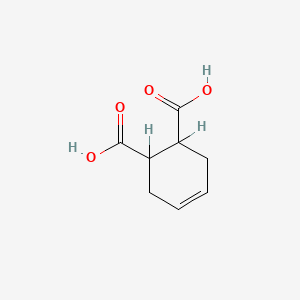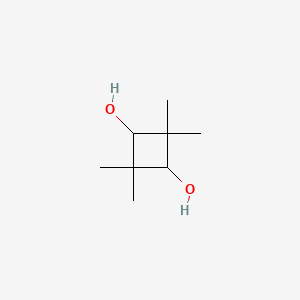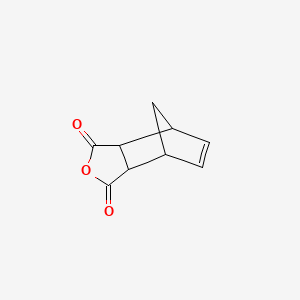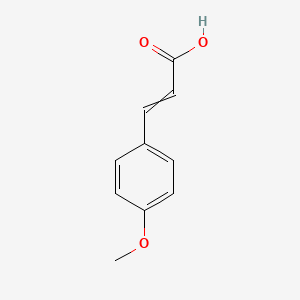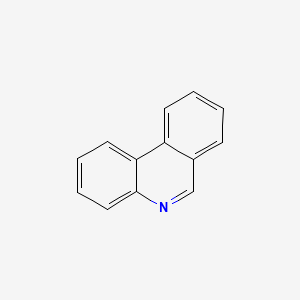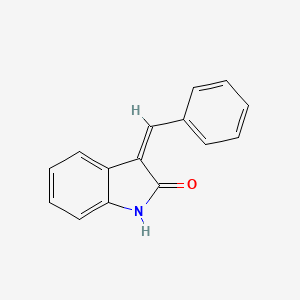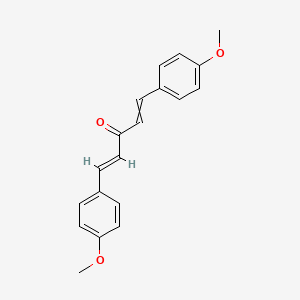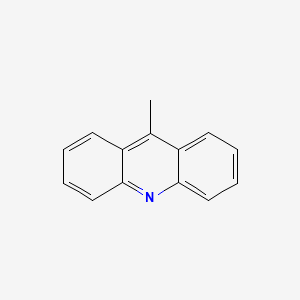
9-Methylacridine
Overview
Description
9-Methylacridine is a derivative of Acridine . It has the molecular formula C14H11N and a molecular weight of 193.24 . It appears as a yellow to light brown crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChIKey: FLDRLXJNISEWNZ-UHFFFAOYSA-N . The structure includes a methyl group (CH3) attached to the 9th position of an acridine base .Chemical Reactions Analysis
This compound has been used in the development of effective inhibitors for mild steel corrosion in a 15% HCl solution . The study indicated that these acridines acted as mixed type inhibitors with a predominant restrained cathode process .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 361.9±11.0 °C at 760 mmHg, and a melting point of 114-119 ºC . It also has a molar refractivity of 64.9±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 167.2±3.0 cm3 .Scientific Research Applications
Alkylation of C(sp3)–H and C(sp2)–H Bonds : 9-Methylacridine is an effective ligand in Pd(II)-catalyzed C(sp3)–H and C(sp2)–H alkylation of amides with alkyl iodides. This reaction is useful in synthesizing unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Ru‐Yi Zhu et al., 2014).
HPLC Stationary Phases : this compound and 9-undecylacridine have been synthesized and used to develop mixed-mode stationary phases for high-performance liquid chromatography (HPLC). These phases enable chromatographic separation of a wide range of samples, including polycyclic aromatic hydrocarbons and inorganic anions (E. Hosseini & K. T. Heydar, 2021).
Fluorescent Photoremovable Precursor : Carboxylic acids, including amino acids, can be protected as fluorescent ester conjugates by coupling with this compound. This compound's emission properties are sensitive to environmental factors like polarity and pH. It is also used for studying DNA intercalation and cellular imaging (Avijit Jana et al., 2013).
Antitumor Activity : 2-Methyl-9 substituted acridines, derived from this compound, exhibit antitumor activity. They have been studied for their cytotoxic effects on lung and breast cancer cell lines (R. Kumar et al., 2017).
Mutagenicity and DNA Binding : Substituents introduced into 9-aminoacridine (related to this compound) affect its mutagenic activity and DNA binding affinity. For instance, adding a methyl group reduces mutagenicity and DNA binding (H. Tomosaka et al., 1997).
Ribosome Biogenesis Inhibition : 9-Aminoacridine, a compound related to this compound, has been shown to inhibit ribosome biogenesis by affecting both transcription and processing of ribosomal RNA in mammalian cells (Leonid Anikin & D. G. Pestov, 2022).
Spectroscopy and Surface Chemistry : The interaction of this compound with silver surfaces has been studied using surface-enhanced Raman scattering. This research sheds light on the molecule's binding modes and chemical behavior at different pH values (T. Iliescu et al., 1995).
Acridine Hybrid Molecules for Anticancer Activity : Hybrid molecules involving 9-aminoacridine derivatives show promising anticancer activity against various human cancer cell lines, including breast, lung, and ovarian cancers (Anuj Kumar et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
9-Methylacridine, a derivative of acridine, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA, disrupting its normal function .
Mode of Action
The mode of action of this compound is primarily through DNA intercalation . The planar structure of this compound allows it to sandwich itself between the base pairs of the double helix, eventually causing the helical structure to unwind . This disruption can interfere with processes involving DNA and related enzymes .
Biochemical Pathways
This compound affects the mitochondrial pathway in cells . Upon photoactivation, it can cause an increase in calcium ion concentration and reactive oxygen species (ROS) eruption by blocking the ROS elimination pathway . This leads to oxidative stress and triggers apoptosis, a form of programmed cell death .
Result of Action
The action of this compound leads to several molecular and cellular effects. It causes an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), and disrupts the barrier function of tissues . This induces the up-regulation of certain genes, leading to apoptotic cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as light. Its toxicity increases significantly under light conditions due to its photoactivation properties . This property could potentially be leveraged for targeted therapy using directed light exposure.
Biochemical Analysis
Cellular Effects
In studies conducted on Aedes aegypti mosquitoes, it was found that 9-Methylacridine, when photoactivated, can cause an increase in calcium ion concentration, reactive oxygen species (ROS) eruption, and ROS accumulation by blocking the ROS elimination pathway in mosquito larvae midgut cells . This leads to an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), a disruption of the barrier function of midgut tissues, a significant decrease in midgut weight and chitin content, which induced the up-regulation of AeDronc, AeCaspase8, and AeCaspase7 genes, leading to apoptotic cell death .
Molecular Mechanism
It is known that the compound can cause significant changes in cellular processes when photoactivated . It is suggested that this compound may exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, in studies on Aedes aegypti mosquitoes, the toxicity of this compound to mosquito larvae was significantly higher after 24 hours of light exposure compared to dark treatment
properties
IUPAC Name |
9-methylacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRLXJNISEWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862287 | |
| Record name | 9-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
611-64-3, 88813-63-2 | |
| Record name | 9-Methylacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methylacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLACRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



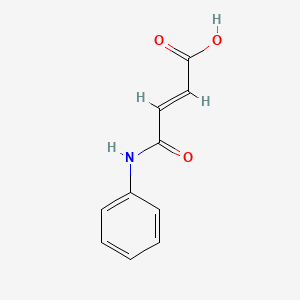

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)
![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)
